(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
CAS No.: 374101-11-8
Cat. No.: VC4531545
Molecular Formula: C20H16N4O2S
Molecular Weight: 376.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374101-11-8 |
|---|---|
| Molecular Formula | C20H16N4O2S |
| Molecular Weight | 376.43 |
| IUPAC Name | (E)-3-(3,4-dimethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C20H16N4O2S/c1-13-3-6-17(9-14(13)2)22-11-16(10-21)20-23-19(12-27-20)15-4-7-18(8-5-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11+ |
| Standard InChI Key | WGYCNAMPXZLSDD-LFIBNONCSA-N |
| SMILES | CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Introduction
Structural and Molecular Characteristics
The molecular formula of (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is C₂₀H₁₆N₄O₂S, with a molecular weight of 376.43 g/mol. Key structural features include:
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-position is substituted with a 4-nitrophenyl group, introducing strong electron-withdrawing effects.
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Acrylonitrile backbone: An α,β-unsaturated nitrile group in the (E)-configuration, which bridges the thiazole ring and the 3,4-dimethylphenylamino substituent. This conjugation stabilizes the planar geometry and enhances electronic delocalization .
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3,4-Dimethylphenylamino group: A dimethyl-substituted aromatic amine that contributes steric bulk and moderate electron-donating effects via methyl substituents.
Comparative Molecular Properties
Synthesis and Optimization
The synthesis of acrylonitrile-thiazole hybrids typically involves multi-step pathways, combining Hantzsch thiazole formation with Knoevenagel condensation. For the target compound, a plausible route includes:
Thiazole Core Formation
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Hantzsch Thiazole Synthesis: Reaction of 4-nitrobenzaldehyde with thioacetamide in ethanol under reflux yields 4-(4-nitrophenyl)thiazole-2-amine.
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Bromination: Treatment with N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom at the thiazole’s 2-position.
Acrylonitrile Conjugation
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Knoevenagel Condensation: The brominated thiazole reacts with 3,4-dimethylphenylacetonitrile in the presence of piperidine as a base, forming the (E)-configured acrylonitrile linker .
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Purification: Crystallization from ethanol or acetonitrile achieves >95% purity, as confirmed by HPLC.
Critical Parameters:
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Solvent polarity (acetonitrile > ethanol) improves reaction yields by stabilizing intermediates.
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Temperature control (<60°C) prevents nitro group reduction or acrylonitrile hydrolysis.
Chemical Reactivity and Stability
The compound’s reactivity is governed by its functional groups:
Electrophilic Substitution
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Thiazole Ring: Electrophiles attack the C5 position due to electron-rich sulfur and nitrogen atoms. Nitration or sulfonation reactions proceed under mild acidic conditions.
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Nitro Group: Reduces to an amine via catalytic hydrogenation (Pd/C, H₂), enabling further functionalization (e.g., amidation) .
Nucleophilic Additions
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Acrylonitrile Moiety: Undergoes Michael addition with thiols or amines, forming derivatives with enhanced solubility or bioactivity.
Stability Profile
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Acidic (pH < 3) | Low | Thiazole ring hydrolysis |
| Alkaline (pH > 10) | Moderate | Nitro group reduction to amine |
| UV Light | Low | Photooxidation of acrylonitrile |
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of methyl and nitro substituents to optimize potency and selectivity.
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Prodrug Development: Leveraging nitroreductase activation in hypoxic tissues for targeted cancer therapy.
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Materials Science Applications: Exploiting the compound’s conjugated π-system for organic semiconductor design .
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